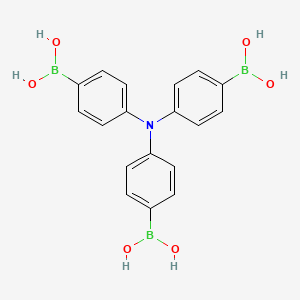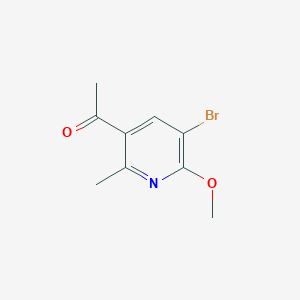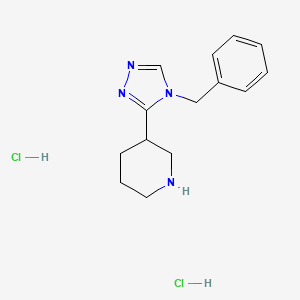
Boronic acid, (nitrilotri-4,1-phenylene)tris-
説明
“(Nitrilotri-4,1-phenylene)trisboronic acid” is a compound that contains boron, nitrogen, carbon, and hydrogen. It is a boronic acid derivative with a tris (4,1-phenylene)amine backbone .
Synthesis Analysis
Boronic acids have unique physicochemical and electronic characteristics. They are considered Lewis acids . Boronic acids can form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars . The boroxine-cross-linked network made from a vinyl copolymer was presented by Yang et al .
Molecular Structure Analysis
The boronic acid can exist in either trigonal sp2 or in sp3 hybridization, of which the tetrahedral hybridization more preferably forms an ester .
Chemical Reactions Analysis
Boronic acids are known to be formed simply by mixing boronic acids and alcohols under neutral conditions, and the equilibrium is in favor of the boronic esters when 1,2- or 1,3-diols are employed as alcohols .
科学的研究の応用
Polymerisation Resistant Synthesis
Boronic acids, including methacrylamido phenylboronic acids, are essential for creating functional polymers. A study by D'Hooge et al. (2008) reported a two-step deprotection method that efficiently yields methacrylamido phenylboronic acids, which are crucial for incorporating into polymers (D'Hooge et al., 2008).
Optical Modulation and Saccharide Recognition
Phenyl boronic acids, when attached to polymers like polyethylene glycol, can modulate the fluorescence of single-walled carbon nanotubes in response to saccharide binding. This principle was demonstrated by Mu et al. (2012), showing the potential for applications in sensing and recognition technologies (Mu et al., 2012).
Catalysis and Polymerization
Tris(pentafluorophenyl)boron, a strong Lewis acid, shows remarkable reactivity with nitrogen-containing compounds, as discussed by Focante et al. (2006). This reactivity is valuable in catalysis and polymerization processes (Focante et al., 2006).
Biomedical Applications
Boronic acid polymers have significant biomedical applications, such as in the treatment of HIV, obesity, diabetes, and cancer. Cambre and Sumerlin (2011) emphasized the versatility of these polymers in various medical fields (Cambre & Sumerlin, 2011).
Anticancer and Antioxidant Properties
Boronic acid compounds with di-Schiff groups have been investigated for their anticancer and antioxidant effects, as shown in a study by Salih (2019). These compounds demonstrated significant activity against endometrial cancer cells and various antioxidant processes (Salih, 2019).
Tribology and Lubrication
Boron compounds, including boronic acids, find extensive use in tribology for their multifunctionality as lubricants and additives. Shah et al. (2013) highlighted the diverse applications of boron in lubrication, emphasizing environmentally friendly options (Shah et al., 2013).
Drug Delivery Systems
Kim, Suzuki, and Nagasaki (2020) explored the use of boronic acids in the development of polymeric carriers for drug delivery, particularly for boronic acid-containing drugs like bortezomib, used in chemotherapy and boron neutron capture therapy (Kim et al., 2020).
将来の方向性
The future directions of research into “(Nitrilotri-4,1-phenylene)trisboronic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Boronic acids have been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities . This effort has led to broad applications, including the identification of covalent reversible enzyme inhibitors, recognition, and detection of glycans on proteins or cancer cell surface, delivery of siRNAs, development of pH responsive devices, and recognition of RNA or bacterial surfaces .
特性
IUPAC Name |
[4-(4-borono-N-(4-boronophenyl)anilino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18B3NO6/c23-19(24)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(25)26)18-11-5-15(6-12-18)21(27)28/h1-12,23-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNCRKBEBXOCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)B(O)O)C3=CC=C(C=C3)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18B3NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boronic acid, (nitrilotri-4,1-phenylene)tris- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1396988.png)

![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide](/img/structure/B1396992.png)
![N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396994.png)

![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride](/img/structure/B1396998.png)

![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1397000.png)
![Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1397001.png)
![4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397003.png)
![([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1397005.png)
![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1397006.png)
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1397008.png)
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/structure/B1397011.png)